molecular formula C12H13N3 B1506135 2-(3-(Pyrimidin-2-yl)phenyl)ethanamine

2-(3-(Pyrimidin-2-yl)phenyl)ethanamine

カタログ番号: B1506135
分子量: 199.25 g/mol
InChIキー: YLYPEGFIUGOLQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-(Pyrimidin-2-yl)phenyl)ethanamine is a small organic molecule composed of a phenyl ring substituted at the 3-position with a pyrimidin-2-yl group and an ethanamine side chain. This structural balance makes it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions, such as kinases or neurotransmitter receptors .

特性

IUPAC Name

2-(3-pyrimidin-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-6-5-10-3-1-4-11(9-10)12-14-7-2-8-15-12/h1-4,7-9H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPEGFIUGOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name (CAS/Reference) Molecular Formula Key Substituents/Features Implications for Properties Evidence ID
2-(3-(Pyrimidin-2-yl)phenyl)ethanamine C12H12N3 Pyrimidin-2-yl, phenyl, ethanamine Balanced lipophilicity/polarity; CNS potential -
(S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine C18H17N3 4-phenylpyrimidine, stereogenic center Increased steric bulk; altered receptor selectivity [6]
2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine HCl C12H18N6O2S·HCl Piperazine-sulfonyl, pyrimidine Enhanced solubility; potential for ion-channel modulation [4]
2-(3-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine C15H21F3N2 Trifluoromethyl, 3-methylpiperidinyl Improved metabolic stability; higher logP [5]
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine C15H14N3 Imidazopyridine fused ring Strong aromatic stacking; CNS bioavailability challenges [7]
1-(5-Fluoropyrimidin-2-yl)ethanamine C6H7FN3 5-Fluoropyrimidine, no phenyl group Reduced lipophilicity; improved metabolic stability [9]
Key Observations:
  • Pyrimidine Modifications : Fluorination (e.g., 5-F substitution in ) enhances electronegativity, improving binding to targets like kinases or nucleic acids.
  • Phenyl vs. Heterocyclic Rings : Compounds with fused rings (e.g., imidazopyridine in ) exhibit stronger aromatic interactions but may suffer from solubility issues.
  • Amine Substituents : Piperazine () or piperidinyl groups () introduce basicity and solubility, whereas trifluoromethyl groups () increase metabolic resistance.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacokinetic and Activity Profiles
Compound Molecular Weight logP (Predicted) Solubility Target Relevance Evidence ID
Target Compound 198.25 g/mol ~2.1 Moderate (free base) Kinases, H1/H3 receptors -
(S)-2-phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine 275.35 g/mol ~3.5 Low Steroidogenic enzymes, CNS targets [6]
2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethanamine HCl 362.84 g/mol ~1.8 High (ionic form) Ion channels, GPCRs [4]
2-(3-methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine 286.34 g/mol ~3.8 Moderate Histamine receptors (H1/H3) [5]
2-Phenylimidazo[1,2-a]pyridine-3-ethanamine 236.30 g/mol ~2.7 Low CNS disorders, GABA receptors [7]
Key Findings:
  • Molecular Weight : Higher molecular weights (e.g., 362.84 g/mol in ) correlate with reduced blood-brain barrier (BBB) penetration.
  • logP and Solubility : Trifluoromethyl groups () increase logP, favoring membrane permeability but risking hepatotoxicity. Piperazine-sulfonyl derivatives () improve aqueous solubility via ionic interactions.
  • Target Selectivity : Pyrimidine-containing analogs () show affinity for nucleotide-binding proteins, while imidazole/imidazopyridine derivatives () target neurotransmitter receptors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。